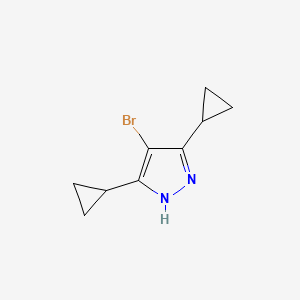![molecular formula C9H8N2O2 B12093740 5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .
Méthodes De Préparation
The synthesis of 5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of nitriles and organometallic intermediates, followed by hydrolysis to introduce the carboxylic acid group . Industrial production methods often employ automated grindstone chemistry at ambient temperatures to enhance efficiency and yield .
Analyse Des Réactions Chimiques
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly in the presence of transition metal catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Applications De Recherche Scientifique
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of various bioactive molecules.
Industry: Utilized in material science for its structural properties.
Mécanisme D'action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of essential metabolites, leading to the bacterium’s death.
Comparaison Avec Des Composés Similaires
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: Known for their activity against Mycobacterium tuberculosis.
8-Cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine: Used in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in different fields.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
5-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8/h2-5H,1H3,(H,12,13) |
Clé InChI |
VJMOYIOBBLIPHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=NC=CN12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)



![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)


